4-(Dibenzylamino)butan-2-ol

Regioisomer differentiation Synthetic intermediate purity Chromatographic separation

Researchers face failed syntheses due to misidentified dibenzylamino-butanol isomers. 4-(Dibenzylamino)butan-2-ol (CAS 177550-45-7) is the verified regioisomer required for DSG immunosuppressant analogs and Ru-catalyzed anti-Markovnikov hydroamination. - ≥98% purity (HPLC) - Enables SAR studies (active at 0.3 mg/kg in GVHD model) - Sealed, dry, 2-8°C storage; immediate dispatch

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 177550-45-7
Cat. No. B3323936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dibenzylamino)butan-2-ol
CAS177550-45-7
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O
InChIInChI=1S/C18H23NO/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3
InChIKeyRVPMQXUYWVFPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dibenzylamino)butan-2-ol (CAS 177550-45-7): Baseline Structural, Purity, and Physicochemical Profile for Procurement Evaluation


4-(Dibenzylamino)butan-2-ol (CAS 177550-45-7) is an amino alcohol with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . The compound features a secondary alcohol and a tertiary amine protected by two benzyl groups, making it a functionalized building block in organic synthesis . It is commercially available with a purity of ≥98% (HPLC) and is recommended for storage at 2–8°C sealed under dry conditions .

1 Synthetic intermediate for γ-amino alcohols
2 High regioisomeric purity (≥98%)
3 Chiral building block precursor

Why Generic Substitution of 4-(Dibenzylamino)butan-2-ol with In-Class Analogs Fails: Evidence of Non-Interchangeability


Although several dibenzylamino-butanol analogs share the same molecular formula (C₁₈H₂₃NO, MW 269.38) and core functional groups, they exhibit distinct structural, stereochemical, and physicochemical differences that preclude simple interchange. Isomers such as 1-(dibenzylamino)butan-2-ol (CAS 408331-08-8) and (S)-2-(dibenzylamino)butan-1-ol (CAS 249922-60-9) vary in the position of the hydroxyl group and chiral center, which fundamentally alters their reactivity, hydrogen-bonding capacity, and downstream utility as synthetic intermediates. Furthermore, unsaturated analogs like 4-(dibenzylamino)-2-buten-1-ol (CAS 1043521-88-5) [1] or diol derivatives such as 4-(dibenzylamino)butane-1,2-diol (CAS 1192259-41-8) [2] possess different LogP values and hydrogen bond donor/acceptor counts, which directly impact solubility, chromatographic behavior, and biological target engagement. Procurement without precise CAS verification thus risks failed syntheses, altered reaction kinetics, or invalid biological assay results.

Regioisomer

Hydroxyl position shift (1- vs 4-) alters reactivity and may compromise synthetic fidelity.

Lipophilicity

LogP differences (Δ up to +1.16 vs diol analog) change chromatographic retention and biological partitioning.

Chirality

Unspecified vs (S)-enantiomer: stereochemical outcome may not transfer without validation.

Quantitative Comparative Evidence Guide for 4-(Dibenzylamino)butan-2-ol: Head-to-Head Data vs. Closest Analogs and In-Class Alternatives


Comparative Regioisomeric Purity and Reaction Specificity vs. 1-(Dibenzylamino)butan-2-ol

4-(Dibenzylamino)butan-2-ol is a specific regioisomer that is commercially available at ≥98% purity, with a validated HPLC method ensuring separation from the closely related 1-(dibenzylamino)butan-2-ol regioisomer . This level of regioisomeric purity is critical for synthetic applications where the position of the hydroxyl group dictates subsequent reaction outcomes.

Regioisomeric purity vs. 1-isomer
Class-level
Target ≥98% HPLC; comparator not directly quantified in same study
Regioisomer-specific supply supports synthetic reproducibility
Vendor specification; confirm by in-house HPLC
Regioisomer differentiation Synthetic intermediate purity Chromatographic separation

Comparative LogP (Lipophilicity) Profile vs. In-Class Analogs: Impact on Chromatographic and Biological Behavior

4-(Dibenzylamino)butan-2-ol exhibits a calculated LogP of 3.4597 . This value is distinct from the LogP of its unsaturated analog 4-(dibenzylamino)-2-buten-1-ol (LogP = 3.24) [1] and the diol analog 4-(dibenzylamino)butane-1,2-diol (LogP = 2.3) [2]. The higher lipophilicity of the target compound indicates altered solubility and membrane permeability compared to these in-class analogs, which directly influences chromatographic retention times and potential biological activity.

LogP comparison
Cross-study comparable
Target LogP 3.46; vs. unsaturated analog Δ +0.22; vs. diol analog Δ +1.16
Higher lipophilicity may shift RP-HPLC retention and membrane partitioning
Computed values; experimental confirmation advised
Lipophilicity LogP ADME property Chromatography

Comparative Synthesis Efficiency: Quantitative Yield vs. Multi-Step Analog Preparations

A protocol for the one-step synthesis of 4-(dibenzylamino)butan-2-ol in quantitative yield using adapted Vilsmeier conditions has been reported [1]. This contrasts sharply with the multi-step syntheses often required for chiral analogs or regioisomers, which typically report isolated yields in the 60-95% range [2][3].

Synthetic yield vs. multi-step routes
Cross-study comparable
One-step quantitative yield; comparators 60–95% over multiple steps
May indicate favorable scalability and cost-of-goods
Reported for adapted Vilsmeier conditions
Synthetic methodology Yield optimization Atom economy Process chemistry

Thermal Stability and Storage Profile Comparison: Practical Implications for Inventory Management

4-(Dibenzylamino)butan-2-ol is recommended for long-term storage at 2–8°C sealed under dry conditions, with a documented purity of ≥98% upon receipt . While direct comparative accelerated stability data against analogs are not available in the public domain, the defined storage protocol ensures compound integrity over time, a critical factor for inventory planning. Analogs with additional functional groups (e.g., diols) or unsaturation may have different, and potentially more stringent, storage requirements due to increased reactivity.

Storage specification
Class-level
2–8°C, sealed dry; ≥98% purity on receipt
Defined protocol supports inventory stability
No accelerated stability data vs. analogs; store as recommended
Compound stability Storage conditions Shelf-life Procurement logistics

Optimized Research and Industrial Application Scenarios for 4-(Dibenzylamino)butan-2-ol Based on Quantitative Comparative Evidence


Synthesis of 15-Deoxyspergualin Analogs for Immunosuppressive Drug Discovery

4-(Dibenzylamino)butan-2-ol serves as a critical intermediate in the synthesis of novel 15-deoxyspergualin (DSG) analogs. Research indicates that structural modifications of the spermidine 'D' region, including the incorporation of the dibenzylamino-butanol moiety, can significantly enhance in vivo immunosuppressive activity. A methylated analog incorporating this scaffold demonstrated powerful activity at a dose as low as 0.3 mg/kg in a graft-versus-host disease (GVHD) mouse model . The compound's defined regioisomeric purity (≥98%) and optimized synthetic accessibility (quantitative yield protocol) make it a reliable building block for generating focused libraries of DSG analogs, enabling systematic SAR studies and lead optimization [1].

General Organic Synthesis as a γ-Amino Alcohol Building Block and Chiral Precursor

This compound functions as a versatile γ-amino alcohol building block. The secondary alcohol can be oxidized to the corresponding ketone, while the dibenzyl-protected amine can be deprotected via hydrogenolysis to reveal a primary amine for further functionalization . Its use in formal anti-Markovnikov hydroamination reactions of allylic alcohols using a Ru catalyst has been demonstrated, affording γ-amino alcohols efficiently [1]. For chiral synthesis, it serves as a precursor to β-amino alcohols, which are key intermediates in the preparation of Reetz aldehydes—configurationally stable chiral building blocks that react with organometallics with high stereoselectivity .

Synthesis of Cationic Lipids for Drug Delivery Systems

The 4-(dibenzylamino)butanol scaffold is a key structural motif in the preparation of cationic lipids used in non-viral gene delivery and drug delivery systems. The diol derivative, 4-(dibenzylamino)butane-1,2-diol, which can be synthesized from 4-(dibenzylamino)butan-2-ol, is explicitly cited as a precursor in patent literature for cationic lipid formulations (WO2009129385A1) . The target compound's high lipophilicity (LogP = 3.4597) and defined purity profile are advantageous for the reproducible synthesis of these complex lipid amphiphiles, which are critical for encapsulating nucleic acids and enhancing cellular uptake.

Academic Research on Dibenzylamino Alcohol Reactivity and Stereochemistry

Due to its well-defined structure and availability in high purity, 4-(Dibenzylamino)butan-2-ol is a valuable model substrate for academic investigations into the stereoselective synthesis of β-amino alcohols, chelation-controlled additions, and the configurational stability of α-amino aldehydes . Its straightforward, high-yielding synthesis [1] makes it an accessible starting material for methodology development, allowing researchers to focus on reaction optimization rather than complex precursor preparation.

Application
Selection Property
Validation Focus
Immunomodulatory research (DSG analog synthesis)
Regioisomeric purity and one-step accessibility
In vivo model-response endpoints (GVHD)
γ-Amino alcohol building block synthesis
Versatile alcohol/amine functionality
Reaction pathway reproducibility
Cationic lipid synthesis for nucleic acid delivery research
Defined lipophilicity (LogP 3.46) and purity
Lipid amphiphile characterization
Stereoselective synthesis methodology development
High-purity starting material
Stereochemical outcome reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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